molecular formula C9H7F6NO4S2 B12838418 N-(3-Methylphenyl) bis-trifluoromethane sulfonimide

N-(3-Methylphenyl) bis-trifluoromethane sulfonimide

Cat. No.: B12838418
M. Wt: 371.3 g/mol
InChI Key: IWOBBDTUBYBPCZ-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl) bis-trifluoromethane sulfonimide: is a chemical compound known for its strong electron-withdrawing properties. It is widely used in various chemical reactions and industrial applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methylphenyl) bis-trifluoromethane sulfonimide typically involves the reaction of 3-methyl aniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions: N-(3-Methylphenyl) bis-trifluoromethane sulfonimide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: N-(3-Methylphenyl) bis-trifluoromethane sulfonimide is used as a strong electron-withdrawing group in organic synthesis. It is employed in the synthesis of various complex organic molecules and as a reagent in different chemical transformations .

Biology and Medicine: In biological and medical research, the compound is used to study enzyme mechanisms and as a potential inhibitor for certain biochemical pathways. Its unique structure allows it to interact with specific molecular targets, making it valuable in drug discovery and development .

Industry: Industrially, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its strong electron-withdrawing properties make it an essential component in various industrial processes.

Mechanism of Action

The mechanism by which N-(3-Methylphenyl) bis-trifluoromethane sulfonimide exerts its effects involves its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges and facilitate various chemical reactions. The compound interacts with molecular targets by forming stable complexes, which can inhibit or enhance specific biochemical pathways.

Comparison with Similar Compounds

  • N-Phenyl-bis(trifluoromethanesulfonimide)
  • N,N-Bis(trifluoromethylsulfonyl)aniline
  • Phenyl triflimide

Comparison: N-(3-Methylphenyl) bis-trifluoromethane sulfonimide is unique due to the presence of the 3-methyl group on the phenyl ring. This structural difference can influence its reactivity and interaction with other molecules compared to similar compounds. The 3-methyl group can provide steric hindrance or electronic effects that differentiate it from other trifluoromethanesulfonimide derivatives.

Properties

Molecular Formula

C9H7F6NO4S2

Molecular Weight

371.3 g/mol

IUPAC Name

1,1,1-trifluoro-N-(3-methylphenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide

InChI

InChI=1S/C9H7F6NO4S2/c1-6-3-2-4-7(5-6)16(21(17,18)8(10,11)12)22(19,20)9(13,14)15/h2-5H,1H3

InChI Key

IWOBBDTUBYBPCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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